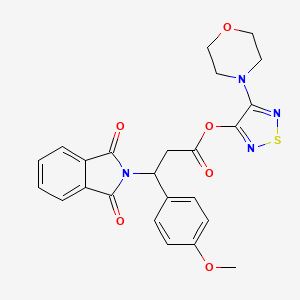![molecular formula C18H13N3O3S2 B4329704 7-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4329704.png)
7-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Vue d'ensemble
Description
7-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one, also known as DTTQ, is a heterocyclic compound that has been of great interest to the scientific community due to its potential applications in various fields including medicinal chemistry, drug design, and biological research.
Applications De Recherche Scientifique
7-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 7-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has also been shown to inhibit the growth of drug-resistant cancer cells and to induce apoptosis in cancer cells.
Mécanisme D'action
The exact mechanism of action of 7-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 7-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair, and to induce DNA damage and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
7-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been found to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to modulate the expression of various genes involved in cancer progression and to inhibit the activity of certain signaling pathways involved in cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
7-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has several advantages for use in lab experiments, including its potent antitumor activity, its ability to induce apoptosis in cancer cells, and its potential to overcome drug resistance in cancer cells. However, there are also some limitations to its use, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 7-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one, including further studies on its mechanism of action, identification of its molecular targets, and optimization of its pharmacological properties. 7-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one could also be further investigated for its potential applications in other fields, such as materials science and catalysis.
Propriétés
IUPAC Name |
7-(2,3-dihydroindol-1-ylsulfonyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c22-17-14-11-13(5-6-16(14)20-9-10-25-18(20)19-17)26(23,24)21-8-7-12-3-1-2-4-15(12)21/h1-6,9-11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUXJQPMWVOXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N5C=CSC5=NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[4-(cyanomethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4329623.png)
![10-(4-chlorobenzoyl)-3-fluoro-9a,10-dihydro-6aH-pyrrolo[3',4':3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione](/img/structure/B4329629.png)
![3-cyano-1-(3-methoxybenzoyl)-7-methyl-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329639.png)
![3-cyano-1-(4-fluorobenzoyl)-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329643.png)
![1-(4-chlorobenzoyl)-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329661.png)
![1-benzoyl-3-cyano-2-(3,4-dimethoxyphenyl)-7-fluoro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329669.png)
![1-benzoyl-3-cyano-7-fluoro-2-pyridin-3-yl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329676.png)

![7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4329686.png)
![7-[(4-methylpiperidin-1-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4329695.png)
![N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide](/img/structure/B4329699.png)
![8-chloro-N,N-bis(2-methoxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide](/img/structure/B4329707.png)
![N-(4-chlorophenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide](/img/structure/B4329712.png)
![7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4329719.png)